molecular formula C16H13BrN2O2 B11963862 5-bromo-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione

5-bromo-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11963862
M. Wt: 345.19 g/mol
InChI Key: AYQIZAILZHOQFQ-UHFFFAOYSA-N
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Description

5-bromo-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione: is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a toluidinomethyl group at the 2nd position, and an isoindole-1,3-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione typically involves the following steps:

    Toluidinomethylation: The toluidinomethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated isoindole derivative with 4-toluidine in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with different functional groups.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block for the synthesis of more complex molecules.
  • It serves as a precursor for the preparation of various isoindole derivatives with potential biological activities.

Biology:

  • The compound has been studied for its potential as an enzyme inhibitor.
  • It is used in the development of probes for biological imaging and diagnostics.

Medicine:

  • The compound is investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
  • It is used in the design of novel drug candidates targeting specific molecular pathways.

Industry:

  • The compound is utilized in the production of specialty chemicals and materials.
  • It is employed in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 5-bromo-2-(4-methylanilinomethyl)-1H-isoindole-1,3(2H)-dione
  • 5-chloro-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione
  • 5-bromo-2-(4-aminomethyl)-1H-isoindole-1,3(2H)-dione

Comparison:

  • 5-bromo-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the toluidinomethyl group, which imparts specific chemical and biological properties.
  • The bromine atom at the 5th position enhances the compound’s reactivity and potential for further functionalization.
  • Compared to similar compounds, it may exhibit distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

5-bromo-2-[(4-methylanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C16H13BrN2O2/c1-10-2-5-12(6-3-10)18-9-19-15(20)13-7-4-11(17)8-14(13)16(19)21/h2-8,18H,9H2,1H3

InChI Key

AYQIZAILZHOQFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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